![molecular formula C6H6N4O B2784595 6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1343323-60-3](/img/structure/B2784595.png)
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
“6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds used in various biochemical, clinical, and pharmaceutical applications . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Molecular Structure Analysis
The molecular structure of “6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a core structure for developing new therapeutic agents. Its derivatives have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticonvulsant properties . For instance, it has been used to synthesize analogs of Trazodone, a drug known for its antidepressant and anxiolytic effects .
Material Science
In the field of material science, the triazolopyridine core is explored for its potential in creating new materials. Its derivatives have been studied for their optical properties, which could be valuable in the development of optoelectronic devices .
Pharmacology
Pharmacologically, triazolopyridine derivatives are significant due to their diverse inhibitory activities. They have been identified as inhibitors of various enzymes, which is crucial for the treatment of diseases like cancer and cardiovascular disorders .
Organic Synthesis
This compound plays a role in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is involved in reactions that form products with good yields, demonstrating its utility in creating complex organic molecules .
Drug Discovery
In drug discovery, the triazolopyridine moiety is a valuable scaffold for the design of new drugs. It has been incorporated into compounds that show promising antimalarial activity, highlighting its importance in the development of treatments for infectious diseases .
Biochemistry
From a biochemical perspective, the compound’s derivatives are used to study the structural and spectroscopic properties of molecules. This information is essential for understanding the interactions of molecules within biological systems and can lead to the discovery of new biochemical pathways .
Mechanism of Action
Target of Action
Triazolopyridine derivatives, a group that includes this compound, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biochemical processes, including signal transduction, oxygen sensing, and immune response, respectively .
Mode of Action
One of its congeners was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine . This suggests that it may interact with its targets by inhibiting their normal function, leading to changes in cellular processes .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response . The downstream effects of these pathway alterations would depend on the specific cellular context and the extent of target inhibition .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may alter cellular processes related to signal transduction, oxygen sensing, and immune response .
properties
IUPAC Name |
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,7H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUWEJSMNWCOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
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